molecular formula C10H17N7 B14637399 Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- CAS No. 53736-41-7

Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-

Cat. No.: B14637399
CAS No.: 53736-41-7
M. Wt: 235.29 g/mol
InChI Key: GBYWAEIXSKJTGS-UHFFFAOYSA-N
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Description

Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- is a complex organic compound that features a triazine ring substituted with isopropylamino groups. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- typically involves the reaction of cyanamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions. The final product is purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Calcium cyanamide: Used as a fertilizer and in the production of other chemicals.

    Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.

    Melamine: Used in the production of plastics, laminates, and adhesives.

Uniqueness

Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

53736-41-7

Molecular Formula

C10H17N7

Molecular Weight

235.29 g/mol

IUPAC Name

[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide

InChI

InChI=1S/C10H17N7/c1-6(2)13-9-15-8(12-5-11)16-10(17-9)14-7(3)4/h6-7H,1-4H3,(H3,12,13,14,15,16,17)

InChI Key

GBYWAEIXSKJTGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC#N)NC(C)C

Origin of Product

United States

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